2-Amino-4-morpholin-4-yl-pyrimidine

Descripción general

Descripción

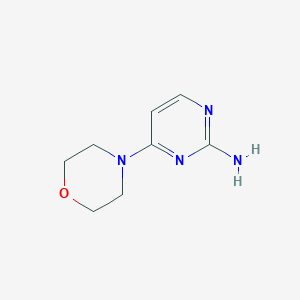

2-Amino-4-morpholin-4-yl-pyrimidine is a heterocyclic compound with the molecular formula C8H12N4O. It is characterized by a pyrimidine ring substituted with an amino group at the 2-position and a morpholine ring at the 4-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-morpholin-4-yl-pyrimidine typically involves the reaction of 2-chloro-4-morpholin-4-yl-pyrimidine with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:

2-Chloro-4-morpholin-4-yl-pyrimidine+NH3→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-4-morpholin-4-yl-pyrimidine can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Corresponding amines.

Substitution: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Targeting Protein Kinases and Enzymes

2-Amino-4-morpholin-4-yl-pyrimidine serves as a critical scaffold in the design of inhibitors targeting protein kinases, which are pivotal in many signaling pathways associated with cancer and other diseases. Research indicates that modifications to this compound can enhance its inhibitory potency against specific kinases, thereby providing a pathway for developing targeted cancer therapies .

Structure-Activity Relationship (SAR) Studies

Studies have explored the SAR of derivatives based on this compound, revealing that substituents at various positions can significantly influence biological activity. For instance, replacing the morpholine group with other cyclic amines has shown to increase the potency of certain derivatives against specific biological targets .

Antimicrobial Activity

Antibacterial Properties

Research has demonstrated that derivatives of this compound exhibit varying degrees of antibacterial activity. Certain synthesized compounds have been reported to show significant effectiveness against Gram-positive and Gram-negative bacteria, including strains like E. coli and Staphylococcus aureus. These findings suggest potential applications in developing new antimicrobial agents .

Antifungal Activity

In addition to antibacterial properties, some derivatives have shown antifungal activity, indicating their potential use in treating fungal infections. The modification of the pyrimidine structure allows for enhanced interaction with fungal targets, which could lead to the development of effective antifungal medications .

Biochemical Applications

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit various enzymes involved in lipid metabolism and inflammatory processes. For example, it has been studied as an inhibitor of NAPE-PLD, an enzyme linked to the production of bioactive lipids that play roles in inflammation and pain modulation .

Material Science Applications

Development of Novel Materials

Beyond biological applications, this compound is being explored for its potential in material science. Its unique electronic properties make it suitable for creating novel materials with specific optical or electronic characteristics, which could be beneficial in developing sensors or other electronic devices .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-Amino-4-morpholin-4-yl-pyrimidine involves its interaction with molecular targets such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby preventing the phosphorylation of substrates. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell growth, differentiation, and apoptosis .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-4-methylpyrimidine: Similar structure but with a methyl group instead of a morpholine ring.

2-Amino-4-chloropyrimidine: Contains a chlorine atom instead of a morpholine ring.

2-Amino-4-phenylpyrimidine: Contains a phenyl group instead of a morpholine ring.

Uniqueness

2-Amino-4-morpholin-4-yl-pyrimidine is unique due to the presence of the morpholine ring, which imparts specific electronic and steric properties. This makes it a valuable scaffold for the design of compounds with enhanced biological activity and selectivity .

Actividad Biológica

2-Amino-4-morpholin-4-yl-pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various bioactive molecules, particularly those targeting protein kinases and other enzymes involved in disease pathways. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

The biological activity of this compound primarily involves its interaction with specific protein targets, notably focal adhesion kinase 1 (FAK) . This interaction may alter cellular functions, impacting cell signaling pathways, gene expression, and overall cellular metabolism.

Pharmacokinetics

Currently, detailed information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. However, it is suggested that the compound's structural features may influence its pharmacokinetic profile, including solubility and metabolic stability.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Inhibition of Enzymes : The compound shows potential as an inhibitor for various enzymes involved in disease pathways. Structure-activity relationship (SAR) studies have demonstrated that modifications to the morpholine group can significantly enhance inhibitory potency against specific targets .

- Cellular Effects : In vitro studies have indicated that this compound can influence cell proliferation and apoptosis. For instance, certain derivatives have been shown to induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival .

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

-

Structure–Activity Relationship Studies : A study evaluated various analogues of pyrimidine derivatives, including this compound, focusing on their inhibitory effects on NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D). It was found that substituting the morpholine ring with less polar groups could enhance activity significantly .

Compound Substituent Activity Change 1 Morpholine Baseline 2 Piperidine 2-fold increase 3 Dimethylamine 2-fold increase 4 Pyrrolidine 4-fold increase - Antiparasitic Activity : Research into related compounds has demonstrated potential antiparasitic activity against Plasmodium species, suggesting that structural modifications could yield effective antimalarial agents .

- Anticancer Properties : In cancer research, derivatives of this compound have been tested for their ability to inhibit tumor growth in various cancer models. Certain modifications have resulted in compounds that effectively induce G2/M phase cell cycle arrest in cancer cells .

Propiedades

IUPAC Name |

4-morpholin-4-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c9-8-10-2-1-7(11-8)12-3-5-13-6-4-12/h1-2H,3-6H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMUSFEOPXQLLAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332705 | |

| Record name | 2-Amino-4-morpholin-4-yl-pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861031-56-3 | |

| Record name | 2-Amino-4-morpholin-4-yl-pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.